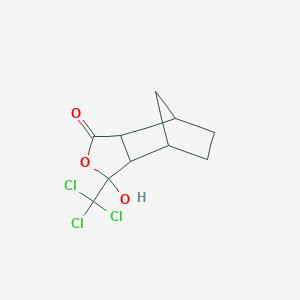
3-Hydroxy-3-(trichloromethyl)hexahydro-4,7-methano-2-benzofuran-1(3h)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-3-(trichloromethyl)hexahydro-4,7-methano-2-benzofuran-1(3h)-one is a complex organic compound with a unique structure This compound is characterized by the presence of a trichloromethyl group, a hydroxy group, and a hexahydro-4,7-methano-2-benzofuran core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3-(trichloromethyl)hexahydro-4,7-methano-2-benzofuran-1(3h)-one typically involves multiple steps. One common method includes the reaction of a suitable precursor with trichloromethyl reagents under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-3-(trichloromethyl)hexahydro-4,7-methano-2-benzofuran-1(3h)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The trichloromethyl group can be reduced to a methyl group.
Substitution: The trichloromethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the trichloromethyl group may produce a methyl-substituted derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with effects on cellular processes.
Medicine: As a candidate for drug development due to its unique structure.
Industry: As an intermediate in the production of specialty chemicals.
Wirkmechanismus
The mechanism by which 3-Hydroxy-3-(trichloromethyl)hexahydro-4,7-methano-2-benzofuran-1(3h)-one exerts its effects depends on its interactions with molecular targets. These targets may include enzymes, receptors, or other proteins involved in specific pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Hydroxy-3-(chloromethyl)hexahydro-4,7-methano-2-benzofuran-1(3h)-one
- 3-Hydroxy-3-(bromomethyl)hexahydro-4,7-methano-2-benzofuran-1(3h)-one
- 3-Hydroxy-3-(iodomethyl)hexahydro-4,7-methano-2-benzofuran-1(3h)-one
Uniqueness
The presence of the trichloromethyl group in 3-Hydroxy-3-(trichloromethyl)hexahydro-4,7-methano-2-benzofuran-1(3h)-one distinguishes it from similar compounds. This group can significantly influence the compound’s reactivity, stability, and biological activity, making it unique and potentially more versatile in various applications.
Eigenschaften
CAS-Nummer |
13135-95-0 |
|---|---|
Molekularformel |
C10H11Cl3O3 |
Molekulargewicht |
285.5 g/mol |
IUPAC-Name |
5-hydroxy-5-(trichloromethyl)-4-oxatricyclo[5.2.1.02,6]decan-3-one |
InChI |
InChI=1S/C10H11Cl3O3/c11-10(12,13)9(15)7-5-2-1-4(3-5)6(7)8(14)16-9/h4-7,15H,1-3H2 |
InChI-Schlüssel |
MTRSSLCEOAVATA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CC1C3C2C(OC3=O)(C(Cl)(Cl)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


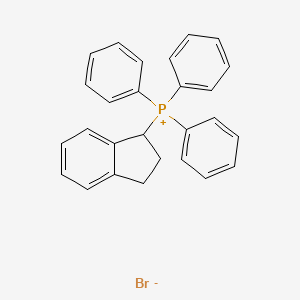
![Benzene, 1,1'-[1,2-ethanediylbis(sulfonyl)]bis[4-methyl-](/img/structure/B14712145.png)
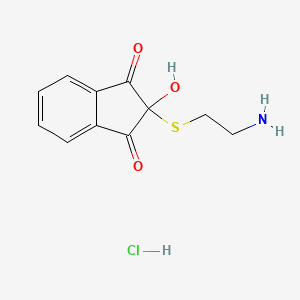
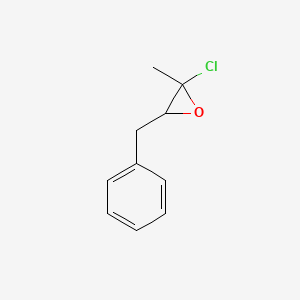
![4-[2-(1,3-Thiazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14712174.png)
![5-[2-Bromo-1-(prop-2-en-1-yloxy)propyl]-1,3-benzodioxole](/img/structure/B14712178.png)
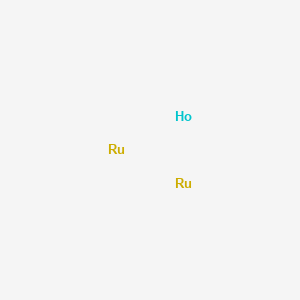

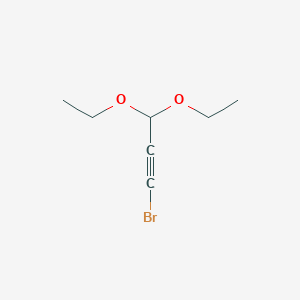
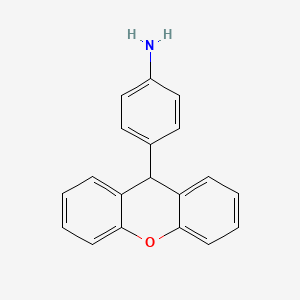
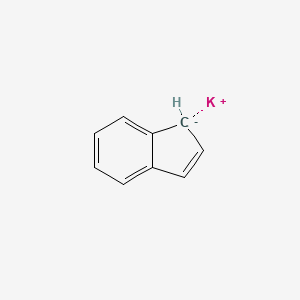
![3-[(2-Aminoethyl)amino]-2-methylpropanenitrile](/img/structure/B14712210.png)

![2-{[4-(2-Methylhex-5-en-3-yn-2-yl)phenoxy]methyl}oxirane](/img/structure/B14712212.png)
